2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
This compound features a thiazole core substituted with a sulfanyl-linked acetamide group and a 3,4-dimethylphenyl carbamoyl methyl moiety. Its molecular formula is C₂₁H₂₁FN₄O₂S₂ (calculated molecular weight: 444.55 g/mol). The fluorine atom and dimethyl groups may improve metabolic stability and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S2/c1-13-3-6-17(9-14(13)2)24-19(26)10-18-11-28-21(25-18)29-12-20(27)23-16-7-4-15(22)5-8-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIILJXJYGMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of the dimethylphenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether.
Scientific Research Applications
2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a cascade of biochemical events that result in the observed effects.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural and physicochemical differences:
Methodological Considerations for Comparative Studies
- Docking Studies : Glide (Schrödinger) has been employed to compare binding modes of similar acetamide derivatives. The target compound’s sulfanyl linker and fluorine substituent may yield higher docking scores than due to improved hydrophobic and electrostatic complementarity .
- Synthetic Routes : The target compound can be synthesized via carbodiimide-mediated coupling (similar to ), with modifications to accommodate the dimethylphenyl and fluorophenyl groups.
Biological Activity
The compound 2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a thiazole derivative with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.45 g/mol. The structure features a thiazole ring, a sulfanyl group, and a fluorophenyl acetamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole ring is known for its role in modulating enzyme activity and influencing signal transduction pathways. Specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cell signaling.
- Receptor Modulation : It can interact with receptors, potentially altering their activity and downstream effects.
- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties against various pathogens.
Anticancer Properties
Research has indicated that thiazole-based compounds exhibit significant anticancer activity. For instance, a study reported that modifications in the thiazole structure could enhance cytotoxicity against cancer cell lines such as Caco-2 and A549. The presence of substituents like methyl groups on the phenyl ring increases the potency of these compounds against tumor cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 2a | Caco-2 | 1.61 | High |
| 2b | A549 | 1.98 | Moderate |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives containing the thiazole moiety can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Case Studies
- Study on Anticancer Efficacy : A recent investigation into thiazole derivatives demonstrated that compounds similar to this compound significantly reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .
- Antimicrobial Screening : Another study highlighted the broad-spectrum activity of thiazole derivatives against drug-resistant Candida strains, suggesting that modifications in the thiazole structure can lead to enhanced antifungal properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
